molecular formula C9H19N B1266241 cyclooctylmethanamine CAS No. 4734-81-0

cyclooctylmethanamine

Cat. No.: B1266241
CAS No.: 4734-81-0
M. Wt: 141.25 g/mol
InChI Key: GQOIKWAYFXTZOK-UHFFFAOYSA-N
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Description

cyclooctylmethanamine is an organic compound with the molecular formula C₉H₁₉N. It is a member of the amine family, characterized by the presence of an amino group attached to a cyclooctane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: cyclooctylmethanamine can be synthesized through several methods. One common approach involves the reaction of cyclooctylmethyl chloride with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired amine .

Industrial Production Methods: In industrial settings, cyclooctylmethylamine is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and the use of catalysts to enhance the reaction rate. The product is then purified through distillation or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: cyclooctylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclooctylmethyl ketone, while reduction could produce cyclooctane .

Scientific Research Applications

cyclooctylmethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

cyclooctylmethanamine can be compared with other similar compounds such as cyclooctylamine and cyclooctylmethanol. While these compounds share structural similarities, cyclooctylmethylamine is unique due to its specific functional group and reactivity. This uniqueness makes it valuable for certain applications where other compounds may not be suitable .

Comparison with Similar Compounds

Properties

IUPAC Name

cyclooctylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c10-8-9-6-4-2-1-3-5-7-9/h9H,1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOIKWAYFXTZOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197111
Record name Cyclooctylmethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4734-81-0
Record name Cyclooctanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4734-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclooctylmethylamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclooctylmethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclooctylmethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.949
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Record name Cyclooctylmethylamine
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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